molecular formula C17H11N3O B093183 Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- CAS No. 19275-09-3

Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-

Cat. No. B093183
CAS RN: 19275-09-3
M. Wt: 273.29 g/mol
InChI Key: OHHFEIRDCKETFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of certain cellular processes, resulting in the observed biological effects.

Biochemical And Physiological Effects

Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using different methods. It is also relatively stable and can be stored for a long time. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

For research include further investigation of its mechanism of action, potential use in the treatment of neurodegenerative disorders, and exploration of its antioxidant properties in the food and cosmetic industries.

Synthesis Methods

Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- can be synthesized using various methods such as the reaction of 2-aminonaphthalene with phenyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The product is obtained by purification using column chromatography. Other methods of synthesis include the reaction of 2-chloro-3-nitropyridine with phenyl isocyanate in the presence of a catalyst.

Scientific Research Applications

Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

19275-09-3

Product Name

Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

3-phenylbenzo[g][1,2,3]benzotriazin-4-one

InChI

InChI=1S/C17H11N3O/c21-17-15-10-12-6-4-5-7-13(12)11-16(15)18-19-20(17)14-8-2-1-3-9-14/h1-11H

InChI Key

OHHFEIRDCKETFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.